REACTION_SMILES
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[Cl:16][CH:17]([Cl:18])[CH3:19].[OH:1][CH:2]1[C:3]([CH3:8])([CH3:9])[C:4](=[O:7])[CH2:5][CH2:6]1.[cH:10]1[cH:11][cH:12][n:13][cH:14][cH:15]1>>[O:1]=[C:2]1[C:3]([CH3:8])([CH3:9])[C:4](=[O:7])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(=O)CCC1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC1(C)C(=O)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |